

Technical Guide: Comparative Performance of N,N-Dimethylstearamide vs. N,N-Dialkylamides

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Compound of Interest

Compound Name: *N,N-Dimethylstearamide*

CAS No.: 3886-90-6

Cat. No.: B1580666

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Executive Summary: The Chain Length Trade-Off

In the development of transdermal and topical formulations, N,N-dialkylamides serve as a critical class of solubilizers and permeation enhancers. Their performance is governed by a distinct structure-activity relationship (SAR) linked to the alkyl chain length.

This guide compares **N,N-Dimethylstearamide** (C18) against its shorter-chain counterparts, specifically N,N-Dimethyldecanamide (C10) and N,N-Dimethylacetamide (DMAc, C2).

Key Insight: While C10 amides (e.g., Hallcomid® M-10) represent the "sweet spot" for maximum flux enhancement, they carry a high cost in tissue irritation. **N,N-Dimethylstearamide** (C18) offers a divergent utility: it acts as a lipophilic solubilizer and sustained-release agent with a significantly improved safety profile, making it ideal for leave-on formulations or delivering highly hydrophobic active pharmaceutical ingredients (APIs).

Chemical Architecture & Physicochemical Properties

The fundamental difference lies in the balance between the polar dimethylamide head group and the lipophilic alkyl tail.

Table 1: Physicochemical Comparison of Key N,N-Dialkylamides

Property	N,N-Dimethylacetamide (DMAc)	N,N-Dimethyldecanamide	N,N-Dimethylstearamide
Chain Length	C2 (Short)	C10 (Medium)	C18 (Long)
Molecular Weight	87.12 g/mol	~199.3 g/mol	~311.5 g/mol
Physical State (25°C)	Clear Liquid	Liquid	Low-melting Solid / Liquid
LogP (Lipophilicity)	-0.77 (Hydrophilic)	~3.4 (Amphiphilic)	~7.4 (Highly Lipophilic)
HLB Value	High (Solvent)	Medium (Surfactant)	Low (Emollient/Oil)
Primary Function	Polar Solvent	Permeation Enhancer	Lipophilic Solubilizer
Commercial Example	DMAc	Hallcomid® M-10	Hallcomid® M-18

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*Expert Note: **N,N-Dimethylstearamide** often exhibits a melting point near ambient temperature (16–22°C), meaning it can behave as a liquid or a semi-solid depending on purity and formulation temperature.*

Performance Analysis: Solubility & Permeation Solubilization Capacity

The choice of amide dictates which class of drugs can be dissolved.

- **N,N-Dimethyldecanamide (C10)**: Acts as a powerful hydrotrope. It disrupts water structure and solubilizes a wide range of APIs (both hydrophilic and lipophilic) by forming loose clusters. It is the industry standard for agrochemical and high-potency drug solubilization.
- **N,N-Dimethylstearamide (C18)**: Functions as a lipid phase. Due to its high LogP (7.4), it is immiscible with water. It is exceptional for solubilizing highly lipophilic drugs (BCS Class II/IV) such as steroids, cannabinoids, or taxanes, preventing crystallization in the oil phase of emulsions.

Skin Permeation Mechanics

This is the critical differentiator. Permeation enhancement generally follows a bell curve relative to chain length, peaking at C10-C12.

- **The C10 Mechanism (Enhancement)**: The C10 tail is short enough to insert into the stratum corneum lipid bilayer but bulky enough to disrupt the packing order (fluidization). This creates "holes" for the drug to diffuse through, resulting in high flux.
- **The C18 Mechanism (Retardation/Sustained Release)**: The C18 tail matches the length of endogenous ceramides and fatty acids. Instead of disrupting the bilayer, it may interdigitate and stabilize it. Furthermore, its high lipophilicity can increase the partition coefficient () but decrease the diffusion coefficient () due to molecular bulk.
 - Result: **N,N-Dimethylstearamide** is often used to reduce the flux of volatile actives (like DEET) or to create a depot effect in the skin.

Safety & Toxicity Profile

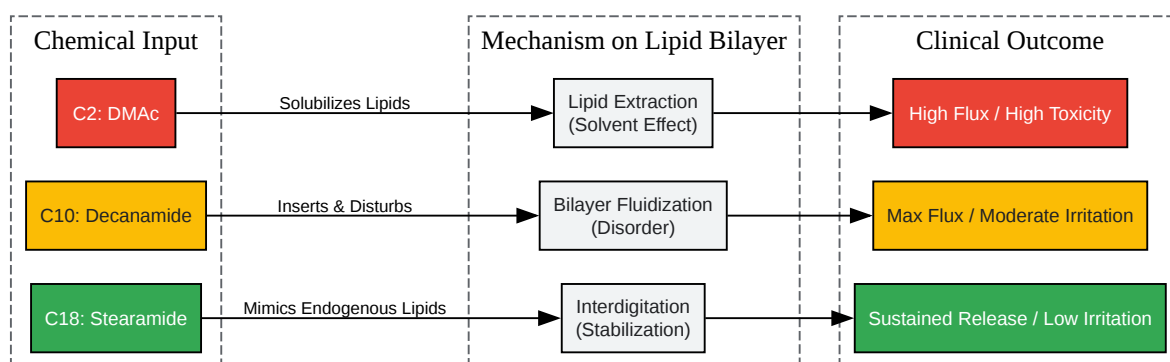
The "Safety vs. Efficacy" trade-off is stark between these molecules.

Metric	N,N-Dimethyldecanamide (C10)	N,N-Dimethylstearamide (C18)
Skin Irritation	Severe Irritant. Causes erythema and edema at high concentrations.	Low/Non-Irritant. High MW limits penetration into viable epidermis.
Eye Irritation	Severe/Corrosive. Risk of permanent damage.[1]	Mild. Generally tolerated in low concentrations.
Systemic Toxicity	Moderate.[2] Rapid absorption into systemic circulation.	Low. Poor systemic absorption due to lipophilicity.
Regulatory Status	Restricted in cosmetics; common in agrochemicals.	Used in personal care/cosmetics (emollient).[3]

Causality: The irritation potential of C10 stems from its ability to strip lipids from the stratum corneum and penetrate into the viable epidermis, triggering cytokine release. C18 is too lipophilic and bulky to penetrate deeply enough to reach viable keratinocytes in toxic quantities.

Visual Logic: Mechanism of Action

The following diagram illustrates the relationship between alkyl chain length, bilayer interaction, and resulting performance.



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Figure 1: Mechanistic pathway of N,N-dialkylamides showing the transition from solvent-based lipid extraction (C2) to bilayer fluidization (C10) and lipid stabilization (C18).[4]

Experimental Protocols

To validate the performance differences, the following protocols are recommended.

Protocol A: Comparative Solubility Screening

Objective: Determine the saturation solubility of a hydrophobic drug (e.g., Ibuprofen) in C10 vs. C18 amides.

- Preparation:
 - Aliquot 5.0 mL of N,N-Dimethyldecanamide into Vial A.
 - Aliquot 5.0 g of **N,N-Dimethylstearamide** into Vial B (heat to 30°C to liquefy if necessary).
- Saturation:
 - Add excess API (drug powder) to both vials.
 - Vortex for 60 seconds.
 - Place in a shaking incubator at 32°C (skin surface temperature) for 24 hours.
- Filtration & Analysis:
 - Centrifuge samples at 10,000 rpm for 10 minutes.
 - Filter supernatant through a 0.45 µm PTFE filter.
 - Dilute with mobile phase and analyze via HPLC-UV.
- Expectation: C10 will likely show higher solubility for semi-polar drugs; C18 will excel for ultra-lipophilic compounds (LogP > 5).

Protocol B: In Vitro Permeation (Franz Diffusion Cell)

Objective: Measure the flux (

) of a marker drug across a membrane using C10 vs. C18 as enhancers.

- Membrane: Use Strat-M® synthetic membrane or dermatomed porcine ear skin.
- Donor Phase:
 - Formulation A: 2% Drug in Propylene Glycol + 5% N,N-Dimethyldecanamide.
 - Formulation B: 2% Drug in Propylene Glycol + 5% **N,N-Dimethylstearamide**.
 - Control: 2% Drug in Propylene Glycol.
- Setup:
 - Mount membrane in Franz cell. Fill receptor chamber with PBS (pH 7.4).
 - Apply 200 μ L of donor formulation. Occlude the top.
- Sampling:
 - Withdraw 200 μ L from receptor arm at 1, 2, 4, 8, 12, and 24 hours. Replace with fresh buffer.
- Calculation:
 - Plot Cumulative Amount () vs. Time ().
 - Calculate Flux () from the slope of the linear portion.
 - Enhancement Ratio (ER) = .

References

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